

thermodynamic properties of 2,4-Dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-1,3-dioxolane

Cat. No.: B1585457

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of **2,4-Dimethyl-1,3-dioxolane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,4-Dimethyl-1,3-dioxolane**, a cyclic acetal of interest in various chemical and pharmaceutical applications. Understanding these properties is crucial for process design, safety analysis, and predicting the behavior of this compound in different environments. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Core Thermodynamic Properties

2,4-Dimethyl-1,3-dioxolane exists as a mixture of cis and trans isomers. The thermodynamic properties can vary between these two forms. The following tables present the available experimental data for the individual isomers and the isomer mixture.

Table 1: Standard Molar Enthalpy of Formation (Liquid Phase)

The standard molar enthalpy of formation ($\Delta_f H^\circ(l)$) in the liquid state at 298.15 K has been determined through combustion calorimetry.

Isomer	$\Delta fH^\circ(l)$ (kJ/mol)	$\Delta fH^\circ(l)$ (kcal/mol)	Reference
cis-2,4-Dimethyl-1,3-dioxolane	-421.3 ± 2.5	-100.70	[1]
trans-2,4-Dimethyl-1,3-dioxolane	-419.8 ± 2.5	-100.34	[1]
Isomer Mixture (67.1% cis, 32.9% trans)	-420.8 ± 2.1	-100.58	[1]

Table 2: Vapor Pressure Data

Vapor pressure data is essential for understanding the volatility of a compound. The following Antoine equation constants have been reported for the pure compound, which can be used to calculate the vapor pressure at different temperatures.[\[2\]](#) The Antoine equation is given by:

$$\log_{10}(P) = A - (B / (T + C))$$

where P is the vapor pressure in kPa and T is the temperature in K.

Parameter	Value
A	6.21
B	1347.3
C	-51.1

Note: These constants are valid for a specific temperature range which should be consulted in the original literature for accurate calculations.

Table 3: Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be calculated from vapor pressure data using the Clausius-Clapeyron equation. An experimental value has been reported in the literature.[\[2\]](#)

Property	Value (kJ/mol)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	36.4

Missing Thermodynamic Data

As of the date of this guide, comprehensive experimental data for the following thermodynamic properties of **2,4-Dimethyl-1,3-dioxolane** could not be located in the reviewed literature:

- Liquid Heat Capacity ($C_p(l)$): This property is crucial for calculating changes in enthalpy with temperature.
- Standard Molar Entropy ($S^\circ(l)$): The standard entropy is a measure of the randomness or disorder of a system.
- Standard Molar Gibbs Free Energy of Formation ($G_f^\circ(l)$): This value indicates the spontaneity of the formation of the compound from its elements.

For a complete thermodynamic profile of **2,4-Dimethyl-1,3-dioxolane**, it is recommended that these properties be determined experimentally or estimated using reliable computational chemistry methods.

Experimental Protocols

The determination of the thermodynamic properties of liquid organic compounds like **2,4-Dimethyl-1,3-dioxolane** involves precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Apparatus:

- Adiabatic bomb calorimeter (e.g., Parr 1241 or similar).[\[3\]](#)

- Oxygen cylinder with a purity of 99.5% or higher.
- Analytical balance (sensitivity ± 0.1 mg).
- Gelatin capsules or other suitable containers for volatile liquids.
- Ignition wire (e.g., platinum or nichrome).
- Calorimetric thermometer with high resolution.

Procedure:

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of **2,4-Dimethyl-1,3-dioxolane** is weighed into a gelatin capsule to prevent its evaporation.
- **Bomb Assembly:** The capsule is placed in a crucible inside the oxygen bomb. A known length of ignition wire is attached to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- **Charging the Bomb:** The bomb is sealed and flushed with oxygen to remove air, then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.
- **Temperature Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Post-Combustion Analysis:** After the experiment, the bomb is depressurized, and the contents are analyzed for incomplete combustion (e.g., soot) and the formation of nitric acid (from residual nitrogen in the bomb) and other side products.

- Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and formation of side products. The standard enthalpy of formation is then calculated using Hess's law.

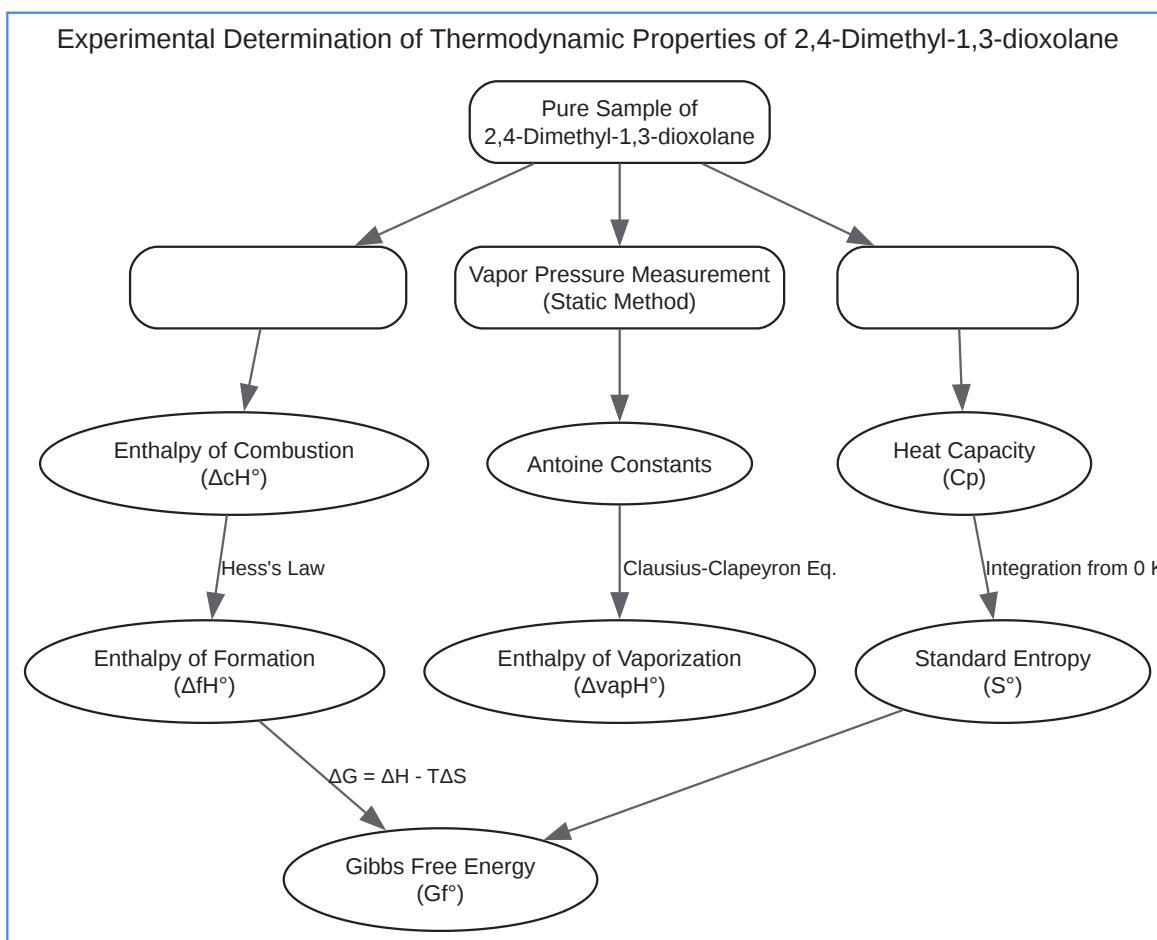
Determination of Vapor Pressure by the Static Method

The static method involves measuring the equilibrium vapor pressure of the liquid in a closed, evacuated system at a constant temperature.

Apparatus:

- A thermostatted vessel to hold the sample.
- A vacuum system capable of reaching pressures below 10^{-3} Pa.
- A pressure measuring device (e.g., a capacitance diaphragm gauge or a mercury manometer).
- A high-precision temperature controller and sensor.

Procedure:


- Sample Degassing: A sample of **2,4-Dimethyl-1,3-dioxolane** is placed in the vessel. To remove dissolved gases, the sample is repeatedly frozen, evacuated, and then thawed under vacuum.
- Temperature Control: The sample vessel is brought to the desired temperature using a thermostat bath. The temperature must be kept constant and uniform throughout the sample.
- Equilibrium: The system is allowed to reach thermodynamic equilibrium, where the rate of evaporation equals the rate of condensation.
- Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured.
- Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

- Data Analysis: The experimental vapor pressure data as a function of temperature are fitted to a suitable equation, such as the Antoine equation, to determine the constants that describe the vapor pressure-temperature relationship.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like **2,4-Dimethyl-1,3-dioxolane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining key thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of **2,4-Dimethyl-1,3-dioxolane** based on available scientific literature. For applications requiring a high degree of accuracy, further experimental determination of the missing thermodynamic data is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. parrinst.com [parrinst.com]
- To cite this document: BenchChem. [thermodynamic properties of 2,4-Dimethyl-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585457#thermodynamic-properties-of-2-4-dimethyl-1-3-dioxolane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com